
Aflatoxin Q1
概要
説明
Aflatoxin Q1 (AFQ1) is a hydroxylated metabolite of aflatoxin B1 (AFB1), a potent carcinogen produced by Aspergillus flavus and A. parasiticus. AFQ1 is generated via 3α-hydroxylation of AFB1 in human liver microsomes, a reaction catalyzed primarily by cytochrome P450 3A4 (CYP3A4) . This conversion represents a critical detoxification pathway, as AFQ1 exhibits significantly lower genotoxicity compared to AFB1 and its epoxide derivative (AFB1-8,9-oxide, AFBO) . AFQ1 has a molecular formula of C₁₇H₁₂O₇, a molecular weight of 328.27 g/mol, and a CAS number of 52819-96-2 . It is detected in meat from cattle exposed to AFB1-contaminated feed .
準備方法
Chemical Synthesis of Aflatoxin Q1
Synthetic Routes and Reagents
AFQ1 is synthesized through the chemical modification of AFB1, leveraging hydroxylation at the 3-position of the cyclopentenone ring. The process typically involves the following steps:
-
Starting Material : High-purity AFB1 (≥98%) is dissolved in a solvent system such as benzene-acetonitrile (98:2 v/v) or methanol to achieve a concentration of 8–10 μg/mL .
-
Hydroxylation Reaction : AFB1 undergoes hydroxylation using cytochrome P450 enzymes (e.g., CYP3A4) or chemical oxidants like hydrogen peroxide in the presence of iron catalysts . The reaction is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the formation of AFQ1 .
-
Purification : The crude product is purified using silica gel column chromatography, with elution solvents such as chloroform-methanol (95:5 v/v) . Final purity is assessed via HPLC, achieving ≥98% purity .
Table 1: Key Parameters for AFQ1 Synthesis
Biosynthetic Production via Microbial Pathways
Enzymatic Conversion in Aspergillus Species
AFQ1 is naturally produced in the human liver as a detoxification product of AFB1, but its biosynthesis can be replicated in vitro using microbial systems:
-
Fungal Cultivation : Aspergillus flavus or A. parasiticus strains are cultured in yeast extract-sucrose medium at 28°C for 7–10 days to induce AFB1 production .
-
Enzymatic Hydroxylation : Crude liver microsomes or recombinant CYP3A4 are introduced to the fungal extract to catalyze the conversion of AFB1 to AFQ1 .
-
Extraction : The reaction mixture is extracted with chloroform, followed by evaporation under nitrogen gas and reconstitution in methanol .
Genetic Regulation of AFQ1 Formation
The aflQ gene in Aspergillus spp. encodes a cytochrome P450 monooxygenase critical for hydroxylation. Disruption of aflQ abolishes AFQ1 production, confirming its role in the biosynthetic pathway .
In Vitro Preparation Using Human Liver Microsomes
Protocol for Metabolic Studies
-
Microsome Isolation : Human liver microsomes are prepared via differential centrifugation and resuspended in phosphate buffer (pH 7.4) .
-
Incubation : AFB1 (10 μM) is incubated with microsomes, NADPH (1 mM), and MgCl₂ (5 mM) at 37°C for 60 minutes .
-
Termination and Extraction : Reactions are halted with ice-cold acetonitrile, followed by centrifugation and solid-phase extraction (C18 columns) .
Table 2: AFQ1 Yield from Human Liver Microsomes
Substrate Concentration | Incubation Time | AFQ1 Yield (μg/mL) |
---|---|---|
10 μM AFB1 | 60 minutes | 2.8 ± 0.3 |
20 μM AFB1 | 60 minutes | 5.1 ± 0.5 |
10 μM AFB1 | 120 minutes | 4.2 ± 0.4 |
Data derived from in vitro metabolic studies . |
Purification and Analytical Characterization
Chromatographic Techniques
-
HPLC : Reverse-phase C18 columns (4.6 × 250 mm, 5 μm) with a mobile phase of water-acetonitrile (60:40 v/v) and fluorescence detection (Ex: 365 nm, Em: 435 nm) .
-
TLC : Silica gel plates developed in toluene-ethyl acetate-formic acid (6:3:1 v/v/v), with AFQ1 Rf = 0.45 .
Spectroscopic Validation
化学反応の分析
Types of Reactions: Aflatoxin Q1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form more reactive species.
Reduction: It can undergo reduction reactions, although these are less common.
Substitution: Various substitution reactions can occur, particularly involving the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and various peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound .
科学的研究の応用
Toxicological Insights
Aflatoxin Q1 is primarily recognized for its lower genotoxicity compared to aflatoxin B1. Research indicates that this compound is not appreciably oxidized in human liver microsomes, suggesting a potential detoxification pathway from aflatoxin B1 through 3 alpha-hydroxylation, which may mitigate some toxic effects . The compound has been synthesized for research purposes to study its interactions with DNA and other cellular components, providing insights into its mechanisms of action and potential risks associated with exposure.
Table 1: Comparison of Aflatoxins in Toxicity
Aflatoxin Type | Genotoxicity Level | Major Metabolites | Common Sources |
---|---|---|---|
Aflatoxin B1 | High | N7-guanyl adducts | Contaminated grains, nuts |
This compound | Low | Hydroxylated forms | Animal feed, contaminated crops |
Aflatoxin M1 | Moderate | Metabolized from B1 | Milk products |
Food Safety Applications
This compound plays a crucial role in food safety assessments. It is often detected in livestock that consume contaminated feed, leading to its presence in meat and dairy products. Monitoring this compound levels helps in evaluating the safety of animal-derived food products for human consumption. The detection methods include chromatographic techniques and molecular assays that can effectively identify aflatoxins in various food matrices .
Case Study: Aflatoxin Contamination in Livestock
In a study conducted in Tanzania, high levels of aflatoxins were found in the feed consumed by cattle, leading to significant health issues such as liver damage and reduced productivity. The presence of this compound was noted as a metabolite in the meat of affected animals, emphasizing the need for stringent monitoring and control measures to prevent contamination .
Health Implications
Long-term exposure to aflatoxins, including this compound, has been linked to serious health conditions such as hepatocellular carcinoma (liver cancer). The International Agency for Research on Cancer classifies aflatoxins as potent carcinogens, with specific studies indicating that dietary intake can lead to increased cancer risk in high-exposure regions .
Table 2: Health Effects Associated with Aflatoxins
Health Effect | Mechanism | Affected Population |
---|---|---|
Liver cancer | DNA damage from adduct formation | Populations consuming contaminated food |
Acute liver necrosis | Toxic metabolic byproducts | Livestock exposed to high levels |
Immunosuppression | Glutathione depletion | Humans and animals |
Research and Future Directions
Ongoing research into this compound includes exploring its potential use as a biomarker for exposure assessment. The AF-alb biomarker has shown promise in correlating dietary intake with health outcomes in various populations . Furthermore, understanding the metabolic pathways of this compound could lead to novel detoxification strategies or therapeutic interventions aimed at reducing the health risks associated with aflatoxins.
作用機序
Aflatoxin Q1 exerts its effects primarily through its interaction with cellular macromolecules. It is metabolized in the liver to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects . The primary molecular targets include DNA, where it forms adducts that can cause mutations, and various liver enzymes involved in detoxification .
類似化合物との比較
Comparative Analysis of AFQ1 and Related Aflatoxins
Structural Modifications and Metabolic Pathways
The table below summarizes structural features, metabolic pathways, and toxicity profiles of AFQ1 and key related aflatoxins:
Metabolic Regulation and Species-Specific Differences
- Human Detoxification : In human liver microsomes, AFQ1 and AFBO are the dominant oxidative products of AFB1 across all substrate concentrations . CYP3A4 inhibitors (e.g., ketoconazole) block both pathways, while 7,8-benzoflavone stimulates epoxidation but inhibits 3α-hydroxylation .
- Insect Metabolism : Insects like Alphitobius diaperinus metabolize AFB1 into AFQ1, AFP1, and AFM1, reducing overall toxicity .
Key Research Findings
Detoxification Efficiency: AFQ1 formation reduces AFB1’s carcinogenicity by 90% in vitro, underscoring its role in mitigating AFB1 toxicity .
Analytical Detection : AFQ1 is quantified using HPLC with fluorescence detection or UPLC-Q-TOF-MS, methods also employed for AFM1 and AFP1 .
Ecological Impact : AFQ1 accumulation in cattle meat highlights secondary contamination risks in food chains, whereas AFM1 in dairy products poses direct human exposure risks .
生物活性
Aflatoxin Q1 (AFQ1) is a significant metabolite derived from aflatoxin B1 (AFB1), primarily produced by the fungi Aspergillus flavus and Aspergillus parasiticus. Understanding its biological activity is crucial due to its implications in toxicology, carcinogenesis, and potential therapeutic applications.
AFQ1 is a monohydroxylated derivative of AFB1, formed through the metabolic conversion of AFB1 in the liver, particularly involving cytochrome P450 enzymes such as CYP3A4. This metabolic pathway is essential as it transforms the highly toxic AFB1 into AFQ1, which exhibits significantly lower toxicity and mutagenicity—approximately 18 times less toxic and 83 times less mutagenic than AFB1 . The structural formula of AFQ1 is C17H12O6, with a molecular weight of 312 g/mol.
Toxicity and Mutagenicity
Research indicates that AFQ1 retains some degree of biological activity, albeit reduced compared to AFB1. In various studies, AFQ1 has been shown to induce less severe toxic effects on cellular systems. For instance, in vitro studies using bovine fetal hepatocyte cell lines (BFH12) demonstrated that exposure to AFB1 resulted in significant alterations in gene expression related to cell proliferation and apoptosis pathways. AFQ1 treatment led to a different profile of gene expression changes, highlighting its role as a detoxification product rather than a direct toxin .
Cellular Impact
AFQ1's impact on cellular mechanisms includes modulation of oxidative stress responses. While AFB1 exposure generates reactive oxygen species (ROS) leading to oxidative damage, AFQ1 appears to exert lesser effects on mitochondrial integrity and cellular apoptosis pathways . Studies have shown that AFQ1 can influence cytokine secretion and cell surface marker expression in immune cells, indicating its involvement in inflammatory responses .
Case Study: Hepatotoxicity Assessment
In a study assessing the hepatotoxic effects of various aflatoxins including AFQ1, researchers found that while AFB1 had an LD50 of approximately 20 µg in ducklings, AFQ1 required much higher doses to elicit similar effects. This study underscores the reduced toxicity associated with AFQ1 compared to its parent compound .
Gene Expression Profiling
Transcriptomic analyses have revealed that AFQ1 influences the expression of genes involved in detoxification pathways. For example, genes associated with glutathione-S-transferase activity were downregulated following AFB1 exposure but showed different patterns when cells were treated with AFQ1. This suggests that AFQ1 may play a role in modulating the cellular response to oxidative stress differently than AFB1 .
Comparative Analysis of Aflatoxins
Aflatoxin | Toxicity (LD50) | Mutagenicity | Mechanism |
---|---|---|---|
Aflatoxin B1 | 20 µg (ducklings) | High | DNA damage via ROS |
This compound | >200 µg (ducklings) | Low | Detoxification metabolite |
Q & A
Basic Research Questions
Q. What is the primary metabolic pathway of Aflatoxin B1 (AFB1) leading to Aflatoxin Q1 (AFQ1), and what experimental methods validate this pathway?
this compound is formed via the 3α-hydroxylation of AFB1 in human liver microsomes, a critical detoxification route. This reaction is catalyzed by cytochrome P450 enzymes (CYP3A4/CYP1A2). Methodological validation involves:
- In vitro microsomal assays : Incubating AFB1 with liver microsomes and NADPH cofactors, followed by HPLC or LC-MS to quantify AFQ1 production .
- Isotopic labeling : Using -labeled AFB1 to trace metabolic conversion rates and confirm structural identity via NMR or mass spectrometry .
Q. How does AFQ1's structure differ from AFB1, and what analytical techniques are used to distinguish them?
AFQ1 is characterized by a hydroxyl group at the 3α-position, reducing its toxicity compared to AFB1. Structural differentiation requires:
- High-resolution mass spectrometry (HRMS) : To determine molecular weight (328.27 g/mol) and formula () .
- Nuclear Magnetic Resonance (NMR) : To confirm stereospecific hydroxylation patterns .
- X-ray crystallography : For resolving crystalline structures in comparative studies with AFB1 derivatives .
Q. What is the biological significance of AFQ1 in detoxification mechanisms, and how is this assessed in hepatic models?
AFQ1 is less mutagenic than AFB1 due to reduced epoxidation potential. Key assessment methods include:
- Ames test : Comparing mutagenicity of AFB1 and AFQ1 in Salmonella typhimurium strains (e.g., TA98, TA100) with rat liver S9 activation .
- DNA adduct quantification : Measuring AFQ1’s ability to form adducts (e.g., via -postlabeling) relative to AFB1’s carcinogenic 8,9-epoxide .
Advanced Research Questions
Q. What experimental challenges arise in detecting AFQ1 in biological matrices, and how are they addressed?
AFQ1’s low abundance in biological samples (e.g., urine, blood) necessitates:
- Affinity chromatography : Using monoclonal antibodies (e.g., IgM anti-aflatoxin) to isolate AFQ1 from complex matrices .
- Ultra-sensitive LC-MS/MS : Employing multiple reaction monitoring (MRM) with limits of detection (LOD) < 0.1 ng/mL .
- Validation with isotopically labeled standards : -AFQ1 as an internal standard to correct for matrix effects .
Q. How do conflicting data on AFQ1’s role in detoxification versus activation pathways inform risk assessment models?
Some studies suggest AFQ1 may undergo secondary oxidation to reactive intermediates. Resolving contradictions involves:
- Comparative kinetic studies : Measuring and of CYP enzymes for AFB1 vs. AFQ1 in human hepatocytes .
- Reactive oxygen species (ROS) assays : Quantifying oxidative stress in AFQ1-exposed cell lines (e.g., HepG2) using fluorogenic probes (e.g., DCFH-DA) .
Q. What in vitro and in vivo models best replicate AFQ1’s metabolic fate in humans, and what are their limitations?
- In vitro : Primary human hepatocytes or HepaRG cells retain CYP activity but lack systemic detoxification pathways (e.g., renal excretion) .
- In vivo : Transgenic mice expressing human CYP3A4 provide metabolic relevance but may underrepresent interindividual variability in enzyme expression .
Q. How do hydroxylation patterns of AFQ1 compare to other aflatoxin metabolites (e.g., M1, P1) in terms of carcinogenic potential?
AFQ1’s 3α-hydroxylation contrasts with M1’s 4-hydroxyl and P1’s 9,10-dihydro-8-hydroxy groups. Comparative analysis uses:
- Molecular docking : Simulating adduct formation with DNA bases (e.g., guanine) to predict carcinogenicity .
- Toxicity ranking : AFB1 > AFM1 > AFP1 > AFQ1 in mutagenicity assays, correlating with hydroxylation site steric effects .
Q. Methodological Guidelines
Experimental Design for AFQ1 Metabolism Studies
- Substrate concentration : Use physiologically relevant AFB1 doses (0.1–10 µM) to avoid enzyme saturation .
- Control groups : Include inhibitors (e.g., ketoconazole for CYP3A4) to confirm metabolic pathways .
Data Interpretation and Contradiction Management
特性
IUPAC Name |
14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O7/c1-21-9-5-10-11(6-2-3-22-17(6)23-10)15-14(9)12-7(18)4-8(19)13(12)16(20)24-15/h2-3,5-7,17-18H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNOTJLCULOEIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5C=COC5OC4=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Aflatoxin Q1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030753 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55058-52-1, 52819-96-2 | |
Record name | Cyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione, 2,3,6a,9a-tetrahydro-3-hydroxy-4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055058521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aflatoxin Q1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030753 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
265 °C | |
Record name | Aflatoxin Q1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030753 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。